molecular formula C14H16ClNO2S B3208255 (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl CAS No. 1049729-06-7

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl

Cat. No.: B3208255
CAS No.: 1049729-06-7
M. Wt: 297.8 g/mol
InChI Key: PBQQMGMOGDOWKS-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl is a useful research compound. Its molecular formula is C14H16ClNO2S and its molecular weight is 297.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl is a chemical compound with potential applications in various fields of scientific research. Although the direct research on this specific compound is limited, insights can be drawn from studies on related compounds such as proline and its derivatives, which share structural similarities and may exhibit comparable biological activities. The following sections highlight the potential research applications derived from studies on proline and its analogs, focusing on areas excluding drug use, dosage, and side effects.

Plant Stress Resistance

Proline plays a critical role in improving plant abiotic stress resistance, such as drought, salinity, extreme temperatures, UV radiation, and heavy metal exposure. It is thought to protect enzyme and membrane integrity and mediate osmotic adjustment in stressed plants. Genetically engineered plants containing transgenes for proline production and exogenous application of proline have shown significant increases in growth and crop yield under stress conditions, suggesting potential agricultural applications for proline analogs like this compound (Ashraf & Foolad, 2007).

Analytical Chemistry Applications

Proline and its derivatives are known to interact with ninhydrin in the ninhydrin reaction, widely used in analytical chemistry for detecting amino acids, peptides, and proteins. This reaction forms a distinctive purple dye, Ruhemann's purple, making proline derivatives potentially useful in various analytical and research contexts, including agricultural, biochemical, and forensic sciences (Friedman, 2004).

Neurochemistry and Neuroprotection

Proline and its analogs have been studied for their effects on the brain, particularly regarding hyperprolinemia, which can lead to neurological symptoms and brain abnormalities. High levels of proline have been associated with disruptions in energy metabolism, oxidative stress, and neurotransmitter systems, suggesting that proline analogs could be explored for neuroprotective effects or to address cognitive deficits associated with high proline levels (Wyse & Netto, 2011).

Coordination Chemistry

Thioureas, including proline derivatives, have been employed as ligands in coordination chemistry due to their ability to form stable complexes with metals. These complexes can be used in catalysis, material science, and potentially in biomedical applications, showcasing the versatility and importance of proline analogs in developing new chemical entities (Saeed, Flörke, & Erben, 2014).

Properties

IUPAC Name

(2R)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQQMGMOGDOWKS-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
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(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
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(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
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(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
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(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
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(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.